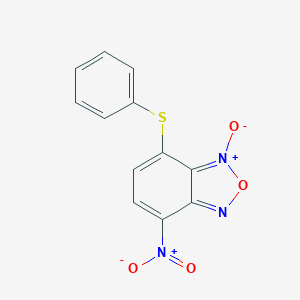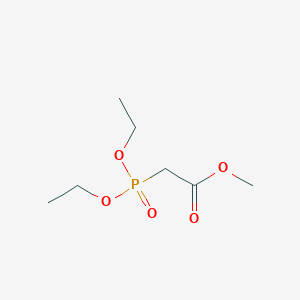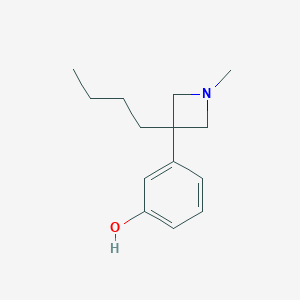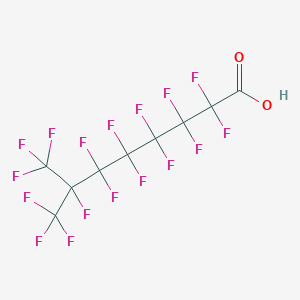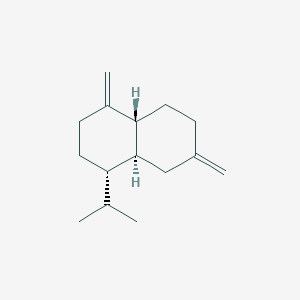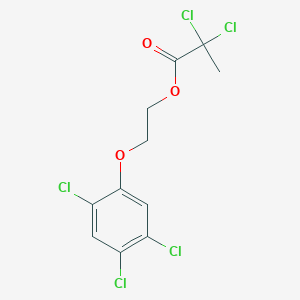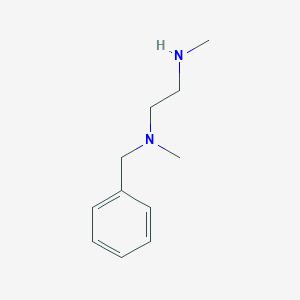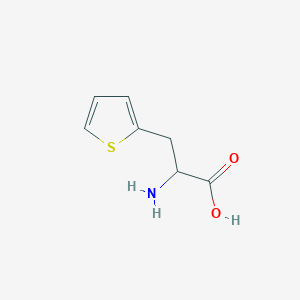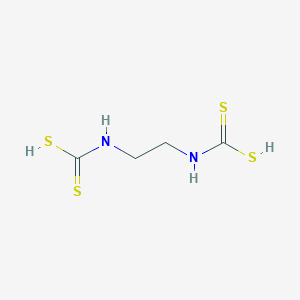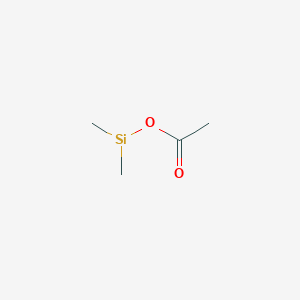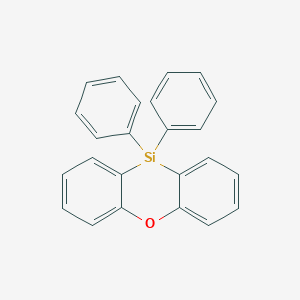![molecular formula C28H18 B091746 6,13-Dihydro-6,13-[1,2]benzenopentacene CAS No. 16783-54-3](/img/structure/B91746.png)
6,13-Dihydro-6,13-[1,2]benzenopentacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Dihydro-6,13-[1,2]benzenopentacene, also known as DBP, is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique properties and potential applications. DBP is a member of the pentacene family, which is a class of organic semiconductors that have shown promise in the development of electronic devices such as transistors and solar cells.
Mecanismo De Acción
The mechanism of action of 6,13-Dihydro-6,13-[1,2]benzenopentacene in organic electronics is related to its ability to conduct electricity. 6,13-Dihydro-6,13-[1,2]benzenopentacene has a high charge carrier mobility, which means that it can efficiently transport electrons and holes through the material. This property is essential for the development of high-performance OFETs and OPVs.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 6,13-Dihydro-6,13-[1,2]benzenopentacene. However, studies have shown that exposure to 6,13-Dihydro-6,13-[1,2]benzenopentacene can lead to respiratory and skin irritation. Therefore, it is essential to handle 6,13-Dihydro-6,13-[1,2]benzenopentacene with care and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,13-Dihydro-6,13-[1,2]benzenopentacene is its high charge carrier mobility, which makes it a promising candidate for use in organic electronics. Additionally, 6,13-Dihydro-6,13-[1,2]benzenopentacene has shown good thermal stability and solubility in common organic solvents. However, one limitation of 6,13-Dihydro-6,13-[1,2]benzenopentacene is its tendency to form aggregates, which can affect its optical and electronic properties.
Direcciones Futuras
There are several future directions for research on 6,13-Dihydro-6,13-[1,2]benzenopentacene. One area of interest is the development of new synthesis methods that can produce high yields of 6,13-Dihydro-6,13-[1,2]benzenopentacene with improved purity. Additionally, further studies are needed to understand the mechanism of action of 6,13-Dihydro-6,13-[1,2]benzenopentacene in organic electronics and to optimize its properties for use in specific applications. Finally, research is needed to explore the potential of 6,13-Dihydro-6,13-[1,2]benzenopentacene in other areas, such as catalysis and drug delivery.
Métodos De Síntesis
The synthesis of 6,13-Dihydro-6,13-[1,2]benzenopentacene can be achieved through several methods, including the Diels-Alder reaction and the McMurry coupling reaction. The McMurry coupling reaction involves the use of a reducing agent and a metal catalyst to couple two ketones, resulting in the formation of a double bond. This method has been shown to be effective in producing high yields of 6,13-Dihydro-6,13-[1,2]benzenopentacene.
Aplicaciones Científicas De Investigación
6,13-Dihydro-6,13-[1,2]benzenopentacene has been extensively studied for its potential applications in the field of organic electronics. Its unique structure and properties make it a promising candidate for use in the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). OFETs are electronic devices that rely on the use of organic semiconductors to control the flow of current, while OPVs are devices that convert light into electrical energy.
Propiedades
Número CAS |
16783-54-3 |
|---|---|
Nombre del producto |
6,13-Dihydro-6,13-[1,2]benzenopentacene |
Fórmula molecular |
C28H18 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
heptacyclo[10.10.6.02,11.04,9.013,22.015,20.023,28]octacosa-2,4,6,8,10,13,15,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-8-18-14-24-23(13-17(18)7-1)27-21-11-5-6-12-22(21)28(24)26-16-20-10-4-3-9-19(20)15-25(26)27/h1-16,27-28H |
Clave InChI |
AKFNFEBGXSOQQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC7=CC=CC=C7C=C46 |
SMILES canónico |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC7=CC=CC=C7C=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



